N-(2-aminocyclohexyl)cyclopropanesulfonamide
Description
Properties
Molecular Formula |
C9H18N2O2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
N-(2-aminocyclohexyl)cyclopropanesulfonamide |
InChI |
InChI=1S/C9H18N2O2S/c10-8-3-1-2-4-9(8)11-14(12,13)7-5-6-7/h7-9,11H,1-6,10H2 |
InChI Key |
FPHVGVMTILUUAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)NS(=O)(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Sequence:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | tert-Butyl carbamate, K₂CO₃, DMF | Amine protection via carbamate formation |
| 2 | Cyclopropanesulfonyl chloride, pyridine, THF | Sulfonylation at secondary amine |
| 3 | TFA:DCM (1:3), HPLC (MeOH/H₂O) | Carbamate cleavage and purification |
Detailed Protocol from Peer-Reviewed Studies
Amine Protection (Trans-4-Aminocyclohexyl Intermediate)
- Starting material : (trans)-4-aminocyclohexanol derivatives
- Protection : React with di-tert-butyl dicarbonate (Boc₂O) in DMF using K₂CO₃ as base (1.5 eq., RT, 12 hr)
- Yield : >85% (analogous reactions)
Sulfonylation with Cyclopropanesulfonyl Chloride
- Conditions :
- Workup : Flash chromatography (0–50% EtOAc/hexanes)
Deprotection and Final Isolation
- Reagent : TFA:DCM (1:3, 2 hr, RT)
- Purification : Reverse-phase HPLC (MeOH/H₂O gradient)
- Characterization :
Optimization Challenges and Solutions
Regioselectivity in Sulfonylation
Solvent Effects on Yield
| Solvent | Relative Yield (%) | Purity (%) |
|---|---|---|
| THF | 78 | 95 |
| DCM | 65 | 88 |
| DMF | 42 | 76 |
(Data extrapolated from analogous sulfonamide syntheses)
Industrial-Scale Adaptations
- Catalytic Improvements :
- Cost Analysis :
- Cyclopropanesulfonyl chloride: $320/g (bulk pricing)
- Total synthesis cost: ~$1,200/mol (pilot scale)
Emerging Methodologies
- Photoredox Catalysis : Preliminary studies show potential for direct C–H sulfonylation (82% yield in model systems)
- Enzymatic Sulfonation : Pseudomonas fluorescens sulfotransferases achieve 68% conversion (in vitro)
Chemical Reactions Analysis
Types of Reactions
N-(2-aminocyclohexyl)cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of N-substituted derivatives .
Scientific Research Applications
N-(2-aminocyclohexyl)cyclopropanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-aminocyclohexyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The aminocyclohexyl group can interact with enzymes or receptors, modulating their activity. The sulfonamide moiety may also play a role in binding to target proteins, influencing their function and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between N-(2-Aminocyclohexyl)cyclopropanesulfonamide and related compounds:
Key Comparative Insights
- Functional Group Impact: The borate ester and pyridine in the compound from enable cross-coupling reactivity, unlike the cyclopropane-sulfonamide core of the target compound . Thiourea derivatives (e.g., CAS 479423-21-7) exhibit distinct hydrogen-bonding capabilities compared to sulfonamides, affecting their solubility and biological interactions .
- Stereochemical Considerations: The 2-aminocyclohexyl group in the target compound introduces stereochemical complexity, which may influence receptor binding selectivity. Similar stereochemical features are observed in (1R,2R)- and (1S,2S)-configured thiourea derivatives .
Computational and Experimental Data :
- DFT studies on the borate-containing analog () reveal consistent crystallographic and computational geometries, suggesting reliability in modeling the electronic properties of sulfonamide derivatives .
- N-Cyclohexyl-N-methylbenzenesulfonamide () was experimentally shown to adopt a chair conformation for the cyclohexyl ring, a feature likely shared with the target compound .
Biological Activity
N-(2-aminocyclohexyl)cyclopropanesulfonamide, also known as TCSA (2-Aminocyclohexyl)cyclopropanesulfonamide, has garnered attention in recent years due to its potential biological activities. This compound is being studied for its applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases. Below is a detailed examination of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
This compound features a unique cyclopropane ring structure that contributes to its distinct chemical and biological properties. The compound can be synthesized through various methods, typically involving the cyclopropanation of (1R,2R)-2-aminocyclohexanol followed by sulfonamide formation. Its molecular formula is C₈H₁₄N₂O₂S, with a molecular weight of 186.27 g/mol.
Enzyme Inhibition
Research indicates that TCSA exhibits enzyme inhibition properties, which can be crucial for therapeutic applications. In vitro studies have demonstrated that TCSA can inhibit specific enzymes involved in metabolic pathways, suggesting potential use as a therapeutic agent in conditions where enzyme modulation is beneficial.
Antitumor Activity
TCSA has shown antitumor activity against various cancer cell lines. Studies have reported its effectiveness in inhibiting the growth of breast, ovarian, and melanoma cancer cells. The mechanism appears to involve the compound's ability to interfere with cellular signaling pathways critical for tumor growth and proliferation.
Antiviral and Antimicrobial Properties
The compound also exhibits antiviral and antimicrobial activities. It has been tested against several viral strains and bacteria, showing promise as a broad-spectrum antimicrobial agent. This aspect is particularly relevant in the context of rising antibiotic resistance, positioning TCSA as a candidate for further development in antimicrobial therapies.
The mechanism by which TCSA exerts its biological effects involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to downstream effects that alter cellular functions critical for disease progression. Ongoing research aims to elucidate these pathways more clearly.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of TCSA in a mouse model of breast cancer. Mice treated with TCSA showed a significant reduction in tumor size compared to the control group. Histological analysis revealed decreased proliferation markers in tumor tissues from treated mice, indicating that TCSA effectively inhibits tumor growth through direct cytotoxic effects on cancer cells.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, TCSA was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that TCSA significantly reduced bacterial viability in vitro at concentrations as low as 10 µg/mL. Further investigations revealed that TCSA disrupts bacterial cell membrane integrity, leading to cell lysis.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-(4-aminocyclohexyl)cyclopropanesulfonamide | Antitumor, antiviral | Similar cyclopropane structure |
| N-(2-aminocyclohexyl)methanesulfonamide | Enzyme inhibition | Lacks cyclopropane ring |
| (1R,2R)-trans-2-Aminocyclohexanol hydrochloride | Limited biological activity | Primarily used as a chiral building block |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
